4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
“4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one” is a complex organic compound that features multiple functional groups, including hydroxyl, ethoxy, and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrrolo[3,4-c]pyrazole core: This can be achieved through a cyclization reaction involving appropriate precursors.
Functional group modifications: Introduction of the ethoxy, hydroxy, and pyridinyl groups through various substitution reactions.
Final assembly: Coupling of the different fragments under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
- Use of catalysts to enhance reaction rates.
- Optimization of reaction conditions such as temperature, pressure, and solvent choice.
- Implementation of purification techniques like chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
“4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one” can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the pyrrolo[3,4-c]pyrazole core.
Substitution: The ethoxy and pyridinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield corresponding ketones or aldehydes.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis to create more complex molecules.
Biology
Medicine
May exhibit biological activity that could be harnessed for therapeutic purposes.
Industry
Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which “4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one” exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- “4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one”
- “4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(pyridin-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one”
Uniqueness
The unique combination of functional groups in “4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one” may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C26H24N4O4 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(pyridin-3-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C26H24N4O4/c1-3-34-21-12-17(7-9-20(21)32)25-22-23(18-11-15(2)6-8-19(18)31)28-29-24(22)26(33)30(25)14-16-5-4-10-27-13-16/h4-13,25,31-32H,3,14H2,1-2H3,(H,28,29) |
InChI Key |
BVPCWGHWNIGWDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2CC4=CN=CC=C4)NN=C3C5=C(C=CC(=C5)C)O)O |
Origin of Product |
United States |
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